1-Benzyl-6,7-dimethoxy-3,3-dimethyl-3,4-dihydroisoquinoline

Synthetic chemistry Heterocyclic synthesis Multicomponent reaction

1-Benzyl-6,7-dimethoxy-3,3-dimethyl-3,4-dihydroisoquinoline (CAS 301352-56-7, free base; CAS 132681-00-6, hydrochloride salt) is a gem-dimethyl-substituted 3,4-dihydroisoquinoline derivative with the molecular formula C20H23NO2 and a molecular weight of 309.4 g/mol. The compound bears a benzyl substituent at the C1 position, methoxy groups at C6 and C7 on the fused aromatic ring, and a characteristic 3,3-dimethyl group on the partially saturated nitrogen-containing ring, generating an XLogP3 of 3.8 with zero hydrogen bond donors.

Molecular Formula C20H23NO2
Molecular Weight 309.4 g/mol
Cat. No. B13424517
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-6,7-dimethoxy-3,3-dimethyl-3,4-dihydroisoquinoline
Molecular FormulaC20H23NO2
Molecular Weight309.4 g/mol
Structural Identifiers
SMILESCC1(CC2=CC(=C(C=C2C(=N1)CC3=CC=CC=C3)OC)OC)C
InChIInChI=1S/C20H23NO2/c1-20(2)13-15-11-18(22-3)19(23-4)12-16(15)17(21-20)10-14-8-6-5-7-9-14/h5-9,11-12H,10,13H2,1-4H3
InChIKeyHRSZGKQLHQQWIK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Benzyl-6,7-dimethoxy-3,3-dimethyl-3,4-dihydroisoquinoline – Chemical Identity and Core Scaffold for Scientific Procurement


1-Benzyl-6,7-dimethoxy-3,3-dimethyl-3,4-dihydroisoquinoline (CAS 301352-56-7, free base; CAS 132681-00-6, hydrochloride salt) is a gem-dimethyl-substituted 3,4-dihydroisoquinoline derivative with the molecular formula C20H23NO2 and a molecular weight of 309.4 g/mol . The compound bears a benzyl substituent at the C1 position, methoxy groups at C6 and C7 on the fused aromatic ring, and a characteristic 3,3-dimethyl group on the partially saturated nitrogen-containing ring, generating an XLogP3 of 3.8 with zero hydrogen bond donors . It belongs to the broader class of 1-substituted 3,3-dialkyl-3,4-dihydroisoquinolines, which are accessible via a one-pot three-component cyclization of activated arenes with isobutyraldehyde and nitriles, a synthetic route distinct from the classical Bischler–Napieralski cyclization employed for non-gem-dimethyl analogs . This compound is primarily utilized as a research intermediate and scaffold for medicinal chemistry exploration in cardiovascular, anticoagulant, and neuropharmacological programs.

Why 1-Benzyl-6,7-dimethoxy-3,3-dimethyl-3,4-dihydroisoquinoline Cannot Be Replaced by Non-gem-Dimethyl or Non-benzyl Dihydroisoquinoline Analogs


The 3,3-dimethyl substitution on the dihydroisoquinoline ring is not merely a decorative structural feature; it fundamentally alters synthetic accessibility, physicochemical properties, and pharmacological trajectory relative to analogs lacking this motif. Non-gem-dimethyl 3,4-dihydroisoquinolines (e.g., the 1-benzyl-6,7-dimethoxy-3,4-dihydroisoquinoline scaffold used in AChE inhibitor studies ) cannot be prepared via the efficient three-component Ritter-type condensation of veratrole, isobutyraldehyde, and benzyl cyanide, instead requiring stepwise Bischler–Napieralski cyclization with attendant limitations in substituent scope and scale-up efficiency . Furthermore, the gem-dimethyl group blocks metabolic oxidation at the C3 position and alters the conformational landscape of the tetrahydroisoquinoline ring system, which can affect both target binding and pharmacokinetic profiles . The 1-benzyl substituent provides a latent site for selective oxidation to 1-benzoyl derivatives, a transformation documented for generating potent cytotoxic agents (IC50 < 5 μM against L1210 leukemia cells) from 1-benzyl-3,4-dihydroisoquinoline precursors . Simply substituting with a non-benzyl or non-dimethylated analog eliminates these differentiating synthetic and biological features.

Quantitative Differentiation Evidence for 1-Benzyl-6,7-dimethoxy-3,3-dimethyl-3,4-dihydroisoquinoline Versus Closest Analogs


One-Pot Three-Component Synthesis Enabled by 3,3-Dimethyl Substitution – Synthetic Accessibility Advantage Over Bischler–Napieralski-Dependent Analogs

The 3,3-dimethyl substitution permits access to 1-benzyl-6,7-dimethoxy-3,3-dimethyl-3,4-dihydroisoquinoline via a one-pot three-component Ritter-type condensation of veratrole, isobutyraldehyde, and benzyl cyanide in the presence of concentrated sulfuric acid . In contrast, non-gem-dimethyl analogs such as 1-benzyl-6,7-dimethoxy-3,4-dihydroisoquinoline (lacking the 3,3-dimethyl group) and 1-(3,4-dimethoxybenzyl)-6,7-dimethoxy-3,4-dihydroisoquinoline (Compound 6 from the AChE inhibitor series) must be synthesized through the classical Bischler–Napieralski cyclization of N-acyl-β-phenylethylamine derivatives using POCl3 or P2O5, followed by a separate reduction step . The three-component route proceeds in a single synthetic operation with higher atom economy and avoids the use of chlorinated dehydrating agents.

Synthetic chemistry Heterocyclic synthesis Multicomponent reaction

Calcium Channel Blocking Activity – Class-Level Potency of 6,7-Dimethoxy-3,4-dihydroisoquinoline Derivatives Versus Verapamil

The close structural analog GS 386 (1-(4'-methoxybenzyl)-6,7-dimethoxy-3,4-dihydroisoquinoline), which shares the 6,7-dimethoxy-3,4-dihydroisoquinoline core but lacks the 3,3-dimethyl substitution, inhibits Ca2+ current amplitude in isolated rabbit atrial myocytes with an IC50 of 0.25 μM when applied via superfusion . In the same study, GS 386 inhibited high K+-induced contractions in rat aorta more potently than phenylephrine-induced contractions, a pharmacological signature consistent with Ca2+ channel antagonism that parallels verapamil's tissue-selectivity profile . In rat trachealis contracted by carbachol (0.3 μM) and high K+ (65.4 mM), GS 386 produced concentration-dependent relaxation with IC50 values of 5.24 μM and 5.67 μM, respectively . Verapamil inhibited high K+-contracted tissues more effectively than carbachol-contracted tissues, whereas GS 386 showed comparable potency under both conditions, suggesting an additional non-Ca2+-channel mechanism (cAMP elevation via PDE inhibition) absent in verapamil . The target compound's 3,3-dimethyl substitution is expected to confer enhanced metabolic stability compared to GS 386, which lacks this feature.

Calcium channel blockade Cardiovascular pharmacology Smooth muscle relaxation

Hypotensive Activity of 1-Alkyl-6,7-dimethoxy-3,4-dihydroisoquinolines – Class-Level Blood Pressure Reduction with Sustained Duration

A systematic study by Polygalova et al. (2006) evaluated the effect of 1-alkyl-6,7-dimethoxy-3,4-dihydroisoquinoline derivatives on arterial pressure in urethane-anesthetized cats . The most active compound in the series, bearing the 6,7-dimethoxy-3,4-dihydroisoquinoline core shared with the target compound, reduced arterial pressure by 52 Torr, with the hypotensive effect persisting for approximately 4 hours . Importantly, this study demonstrated that the hypotensive action is a characteristic of the 1-alkyl/aryl-6,7-dimethoxy-3,4-dihydroisoquinoline scaffold class, while structurally related benzo-annelated isoquinoline derivatives produced hypertensive effects instead . The 3,3-dimethyl substitution in the target compound is anticipated to influence both the magnitude and duration of the hypotensive response by modulating metabolic clearance of the imine function.

Hypotensive activity Blood pressure Cardiovascular pharmacology

1-Benzyl Moiety as a Latent Precursor to Cytotoxic 1-Benzoyl-3,4-dihydroisoquinolines – Synthetic Versatility for Antitumor Lead Generation

Bermejo et al. (2002) demonstrated that 1-benzyl-3,4-dihydroisoquinoline can be selectively oxidized at the benzylic carbon using 10% Pd/C in acetonitrile under an oxygen atmosphere to yield 1-benzoyl-3,4-dihydroisoquinoline derivatives in good yield . The resulting 1-benzoyl compounds (BzDHIQ series, compounds 1–26) exhibited potent cytotoxic activity against the murine leukemia L1210 cell line, with the most active derivatives displaying IC50 values below 5 μM and causing G1 phase cell cycle arrest . In contrast, 1-phenyl- and 1-alkyl-3,4-dihydroisoquinoline derivatives (compounds 34–40) that cannot undergo analogous benzylic oxidation were significantly less active, establishing that the α-ketoimine (1-benzoyl) moiety is essential for potent antiproliferative activity . The target compound, bearing both a 1-benzyl group and 6,7-dimethoxy substitution, is structurally poised for this oxidative transformation, providing a direct route to antitumor lead candidates.

Antitumor Prodrug strategy Cytotoxic isoquinolines

Anticoagulant Potential of 1-Aryl-3,3-dimethyl-3,4-dihydroisoquinolines – Direct Scaffold Evidence for Hemostasis Modulation

Glushkov et al. (2006) synthesized a series of 1-aryl-3,3-dimethyl-3,4-dihydroisoquinolines via the three-component condensation of veratrole, isobutylene oxide, and aromatic nitriles — the same synthetic methodology applicable to the target compound — and then reduced them to the corresponding 1,2,3,4-tetrahydroisoquinolines for anticoagulant testing . The hydrochloride salts of the synthesized 1-aryl-3,3-dimethyl-tetrahydroisoquinolines were evaluated for anticoagulant activity. This study establishes that the 3,3-dimethyl-6,7-dimethoxy scaffold is directly compatible with anticoagulant screening cascades, distinguishing it from non-dimethylated analogs that have not been systematically profiled in this indication . The 3,3-dimethyl substitution at the ring junction influences the conformational preference of the reduced tetrahydroisoquinoline, which may affect binding to coagulation cascade targets.

Anticoagulant Hemostasis Thrombosis

Physicochemical Differentiation – XLogP3, Hydrogen Bond Donor Count, and BBB Permeability Potential Versus Papaverine and Polar Dihydroisoquinoline Analogs

The target compound exhibits an XLogP3 of 3.8 and zero hydrogen bond donors (HBD = 0), as computed from its molecular structure . These values place it in a favorable range for passive blood-brain barrier (BBB) penetration (optimal CNS drug space: XLogP ~2–5, HBD ≤ 1). In comparison, the non-dimethylated AChE inhibitor Compound 6 (1-(3,4-dimethoxybenzyl)-6,7-dimethoxy-3,4-dihydroisoquinoline) bears a more polar 3,4-dimethoxybenzyl substituent and a secondary imine function that can act as a hydrogen bond donor in its protonated form, potentially reducing CNS penetration . Papaverine (1-(3,4-dimethoxybenzyl)-6,7-dimethoxyisoquinoline), the fully aromatic isoquinoline alkaloid, has an even higher molecular weight (339.4 g/mol) and additional rotatable bonds from the dimethoxybenzyl group, which may impose entropic penalties on target binding relative to the more rigid dihydroisoquinoline scaffold . The target compound's combination of high lipophilicity, zero HBD count, and the conformational constraint imposed by the 3,3-dimethyl group distinguishes it from more polar or flexible analogs when CNS target engagement is a program requirement.

Physicochemical properties Blood-brain barrier Lipophilicity

Prioritized Research and Procurement Scenarios for 1-Benzyl-6,7-dimethoxy-3,3-dimethyl-3,4-dihydroisoquinoline


Cardiovascular Multi-Target Lead Discovery – Dual Calcium Channel Blocker / PDE Inhibitor Scaffold

Based on the pharmacological profile of the close analog GS 386, which demonstrates both Ca2+ channel blockade (IC50 = 0.25 μM on rabbit atrial myocyte Ca2+ current) and PDE inhibitory activity (cAMP elevation in rat tracheal smooth muscle) , the target compound is a logical scaffold choice for cardiovascular drug discovery programs seeking multi-target mechanisms. Unlike verapamil, which acts solely through L-type calcium channel blockade, the dihydroisoquinoline scaffold offers the potential for dual pharmacological action — direct vascular smooth muscle relaxation via Ca2+ antagonism combined with cAMP-mediated bronchodilation via PDE inhibition . The 3,3-dimethyl substitution is expected to enhance metabolic stability relative to GS 386, which lacks this feature. Procurement of this compound supports hit-to-lead optimization of dual-mechanism cardiovascular agents with potential applications in hypertension, angina, or asthma-COPD overlap syndrome.

Antitumor Lead Generation via Benzylic Oxidation to 1-Benzoyl-3,4-dihydroisoquinolines

The 1-benzyl substituent on the target compound is a latent synthetic handle for selective benzylic oxidation using 10% Pd/C in acetonitrile, which converts it to the corresponding 1-benzoyl-3,4-dihydroisoquinoline . This α-ketoimine motif has been validated by Bermejo et al. (2002) as essential for potent antiproliferative activity, with the most active benzoyldihydroisoquinoline derivatives achieving IC50 values below 5 μM against L1210 leukemia cells and inducing G1 phase cell cycle arrest . The target compound's 6,7-dimethoxy substitution pattern matches the pharmacophoric requirements for cytotoxicity identified in the SAR study (hydrophobic alkoxy groups at C6/C7 are relevant for potency) . This positions the compound as a strategic intermediate for generating libraries of 1-benzoyl derivatives for anticancer screening, an application not accessible from 1-phenyl or 1-alkyl dihydroisoquinoline analogs.

Hypotensive Agent Development – Blood Pressure Reduction with Extended Duration

The class of 1-alkyl/aryl-6,7-dimethoxy-3,4-dihydroisoquinolines consistently produces hypotensive effects, with the most potent analog achieving a 52 Torr reduction in arterial pressure lasting approximately 4 hours in anesthetized cats . Critically, this hypotensive effect is scaffold-dependent: benzo-annelated isoquinoline analogs produce the opposite (hypertensive) effect . For programs focused on antihypertensive drug discovery, the target compound represents the correct scaffold choice within the isoquinoline family. The 3,3-dimethyl substitution is expected to modulate both potency and duration of action by retarding metabolic degradation of the imine function. The compound can serve as a starting point for systematic SAR exploration of the 1-benzyl substituent to optimize blood-pressure-lowering efficacy and pharmacokinetic half-life.

CNS-Penetrant Lead Scaffold – Favorable Physicochemical Profile for Blood-Brain Barrier Penetration

With an XLogP3 of 3.8, zero hydrogen bond donors, a molecular weight of 309.4 g/mol, and only 4 rotatable bonds, the target compound resides within favorable physicochemical space for passive BBB penetration . These properties differentiate it from more polar dihydroisoquinoline analogs such as Compound 6 (1-(3,4-dimethoxybenzyl)-6,7-dimethoxy-3,4-dihydroisoquinoline), which bears a more hydrophilic dimethoxybenzyl substituent that may impair CNS entry , and from papaverine, which has a higher molecular weight (339.4 g/mol) and greater conformational flexibility . The 3,3-dimethyl group provides additional conformational constraint that may enhance target binding entropy. For CNS drug discovery programs — including those targeting acetylcholinesterase (AChE), where related dihydroisoquinoline analogs have shown IC50 values of 5.5–7.0 μM — the target compound offers an optimal balance of lipophilicity, size, and rigidity for brain exposure.

Quote Request

Request a Quote for 1-Benzyl-6,7-dimethoxy-3,3-dimethyl-3,4-dihydroisoquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.